molecular formula C17H20N2OS B2897830 2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 419546-90-0

2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2897830
M. Wt: 300.42
InChI Key: CTHCBCDUOPNUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density are mentioned in some sources , but specific values are not provided.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds closely related to 2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown notable antibacterial and antifungal activities. For instance, derivatives like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been studied for their bioactivities. These compounds exhibit molecular configurations that include intermolecular C-H...O hydrogen bonds and intramolecular N-H.N hydrogen bonds, contributing to their biological effects (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2005).

Cytostatic, Antitubercular, and Anti-inflammatory Activities

Azomethine derivatives of this compound class have been explored for their pharmacological activities, including cytostatic, antitubercular, and anti-inflammatory effects. The optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis for these derivatives aims to develop leading compounds with specific pharmacological properties, indicating a promising avenue for future drug development (A. Chiriapkin, I. Kodonidi, & M. Larsky, 2021).

Microwave-assisted Synthesis for Drug Development

The compound has also been used as a precursor in the microwave-assisted synthesis of new tetrahydrobenzo[b]thiophene derivatives, aiming at the development of novel drugs. These derivatives, obtained under microwave irradiation, showcase the compound's versatility in the rapid synthesis of pharmacologically active molecules, which could be beneficial in drug discovery processes (A. A. Abdalha, M. K. Abou El-Regal, M. A. El-Kassaby, & A. Ali, 2011).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings suggest the potential therapeutic applications of these compounds in treating various conditions, highlighting the importance of this chemical class in medicinal chemistry (A. Amr, M. Sherif, M. Assy, M. Al-Omar, & Islam Ragab, 2010).

Synthesis and Antimicrobial Activity

Further derivatives of this compound class have been synthesized and evaluated for their antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. This underscores the potential of these compounds in addressing the growing need for new antimicrobial agents in the face of antibiotic resistance (S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, & V. Chernykh, 2015).

Safety And Hazards

Safety data sheets for this compound are available and can provide information on handling, storage, and disposal .

properties

IUPAC Name

2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-10-7-8-12-14(9-10)21-16(18)15(12)17(20)19-13-6-4-3-5-11(13)2/h3-6,10H,7-9,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHCBCDUOPNUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.